molecular formula C10H10Br4 B1329692 1,4-Bis(1,2-dibromoethyl)benzene CAS No. 25393-98-0

1,4-Bis(1,2-dibromoethyl)benzene

Cat. No. B1329692
CAS RN: 25393-98-0
M. Wt: 449.8 g/mol
InChI Key: KDBQQANTDCVPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05032489

Procedure details

In a 2 liter-volume four-necked flask having the same equipments as used in 1) above were charged 100 g of 1,4-bis(1,2-dibromoethyl)benzene, 103 g of potassium t-butoxide and 1 liter of t-butyl alcohol, and the mixture was stirred taking care not to rapidly raise the temperature by cooling on an ice bath. The stirring was continued while gradually elevating the temperature finally to a refluxing temperature, at which stirring was conducted for 1.5 hours. The reaction mixture was poured into 6 liters of ice-water, and the thus formed precipitate was filtered by suction. Purification by sublimation (60°±3° C., 1 to 2 mmHg) gave 22.4 g of crystals of p-diethynylbenzene ##STR8## having a melting point of 96.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([CH:11](Br)[CH2:12]Br)=[CH:7][CH:6]=1)[CH2:3]Br.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[CH:7][CH:6]=1)#[CH:3] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC(CBr)C1=CC=C(C=C1)C(CBr)Br
Name
Quantity
103 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
ice water
Quantity
6 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to rapidly raise the temperature
TEMPERATURE
Type
TEMPERATURE
Details
by cooling on an ice bath
STIRRING
Type
STIRRING
Details
at which stirring
FILTRATION
Type
FILTRATION
Details
the thus formed precipitate was filtered by suction
CUSTOM
Type
CUSTOM
Details
Purification by sublimation (60°±3° C., 1 to 2 mmHg)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.